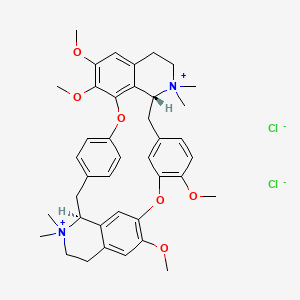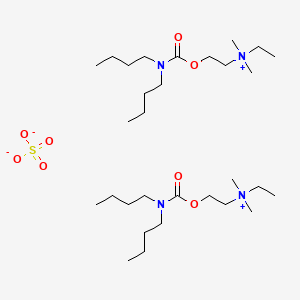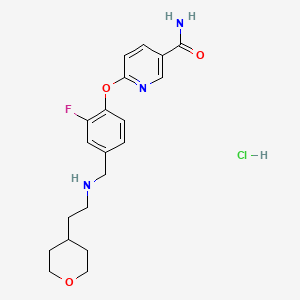
Ondelopran hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Odelepran Hydrochloride is a small molecule drug that acts as an opioid receptor antagonist. It has garnered significant attention for its potential in treating alcohol dependence and various neurological and psychiatric conditions . The compound’s molecular formula is C20H24FN3O3, and it is known for its high binding affinity to opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Odelepran Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of Odelepran Hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Odelepran Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products:
Scientific Research Applications
Odelepran Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying opioid receptor interactions and developing new receptor antagonists.
Biology: The compound is used in research to understand the biological pathways involved in alcohol dependence and other neurological disorders.
Mechanism of Action
Odelepran Hydrochloride exerts its effects by targeting and modulating the activity of opioid receptors in the brain. It acts as an antagonist at these receptors, blocking their activation and thereby reducing the effects of opioids. This mechanism is particularly useful in treating alcohol dependence, as it helps to decrease alcohol consumption and block the rewarding effects of alcohol . The compound’s ability to modulate receptor activity also makes it a promising candidate for treating various neurological and psychiatric conditions .
Comparison with Similar Compounds
Naltrexone: Another opioid receptor antagonist used to treat alcohol and opioid dependence.
Naloxone: A short-acting opioid receptor antagonist used to reverse opioid overdoses.
Buprenorphine: A partial opioid receptor agonist used in the treatment of opioid dependence.
Uniqueness: Odelepran Hydrochloride stands out due to its high binding affinity and antagonist potency at all three classic human opioid receptors (mu, kappa, and delta). This broad-spectrum activity makes it more effective in blocking the effects of opioids and reducing alcohol consumption compared to other similar compounds .
Properties
CAS No. |
1179819-25-0 |
|---|---|
Molecular Formula |
C20H25ClFN3O3 |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H24FN3O3.ClH/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25;/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25);1H |
InChI Key |
UQHILNMISZVWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


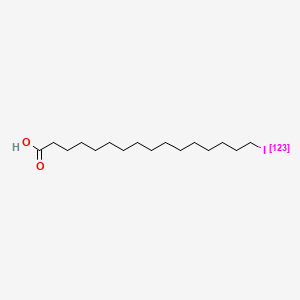

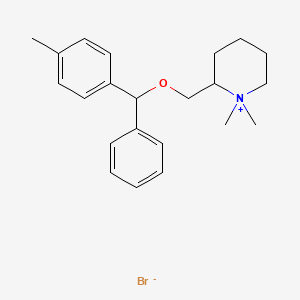

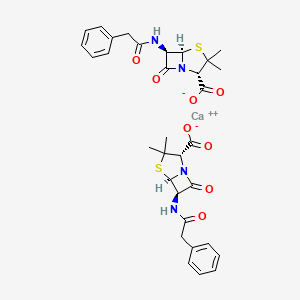
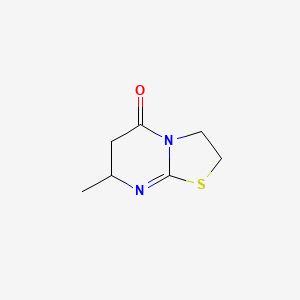

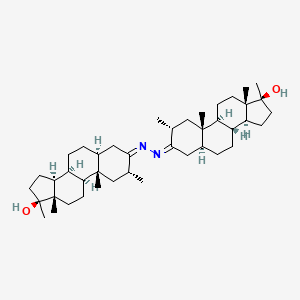
![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)



